Phosphine, diphenyl[(trimethylsilyl)methyl]-
Overview
Description
Phosphine, diphenyl[(trimethylsilyl)methyl]- is an organophosphorus compound with the molecular formula C15H19PSi. It is also known as (diphenylphosphino)trimethylsilane or (trimethylsilyl)diphenylphosphine. This compound is characterized by the presence of a phosphine group (P) bonded to two phenyl groups (C6H5) and a trimethylsilyl group (Si(CH3)3). It is commonly used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphine, diphenyl[(trimethylsilyl)methyl]- can be synthesized through several methods. One common approach involves the reaction of chlorophosphines with Grignard reagents. For example, the reaction of chlorodiphenylphosphine with trimethylsilylmethylmagnesium chloride yields the desired product . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphine.
Another method involves the use of organolithium reagents. The reaction of diphenylphosphine with trimethylsilylmethyl lithium can also produce phosphine, diphenyl[(trimethylsilyl)methyl]- . This reaction is usually performed at low temperatures to control the reactivity of the organolithium compound.
Industrial Production Methods
Industrial production of phosphine, diphenyl[(trimethylsilyl)methyl]- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Phosphine, diphenyl[(trimethylsilyl)methyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: It can be reduced to form phosphine hydrides using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically performed at room temperature.
Reduction: Lithium aluminum hydride; usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkyl halides; reactions are often conducted in polar solvents like tetrahydrofuran or dichloromethane.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine hydrides.
Substitution: Various substituted phosphines depending on the reagents used.
Scientific Research Applications
Phosphine, diphenyl[(trimethylsilyl)methyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes. It also serves as a reagent in organic synthesis for the formation of carbon-phosphorus bonds.
Biology: The compound is utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is employed in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: Phosphine, diphenyl[(trimethylsilyl)methyl]- is used in the production of specialty chemicals and materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of phosphine, diphenyl[(trimethylsilyl)methyl]- involves its ability to act as a ligand and form stable complexes with transition metals. The phosphine group donates electron density to the metal center, enhancing the stability and reactivity of the complex. This property is exploited in various catalytic processes, including cross-coupling reactions and hydrogenation.
Comparison with Similar Compounds
Phosphine, diphenyl[(trimethylsilyl)methyl]- can be compared with other similar compounds, such as:
Triphenylphosphine: Unlike phosphine, diphenyl[(trimethylsilyl)methyl]-, triphenylphosphine has three phenyl groups attached to the phosphorus atom. It is widely used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Trimethylphosphine: This compound has three methyl groups attached to the phosphorus atom. It is more basic and nucleophilic compared to phosphine, diphenyl[(trimethylsilyl)methyl]-.
Diphenylphosphine: Similar to phosphine, diphenyl[(trimethylsilyl)methyl]-, but without the trimethylsilyl group. It is used in the synthesis of various organophosphorus compounds.
Phosphine, diphenyl[(trimethylsilyl)methyl]- is unique due to the presence of the trimethylsilyl group, which imparts specific steric and electronic properties, making it a valuable reagent in both academic and industrial research.
Properties
IUPAC Name |
diphenyl(trimethylsilylmethyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21PSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQYNEYVDRPMPX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CP(C1=CC=CC=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21PSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20477134 | |
Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4451-96-1 | |
Record name | Phosphine, diphenyl[(trimethylsilyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20477134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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